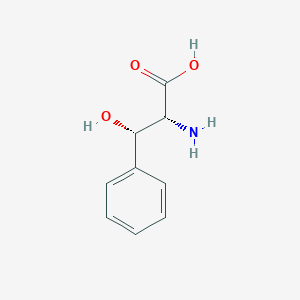

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Overview

Description

The compound "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" is a specific enantiomer of a non-natural amino acid that has been the subject of various synthetic studies. This compound is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules .

Synthesis Analysis

The synthesis of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" has been approached through optical resolution methods. In one study, the racemic mixture of the related compound (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using chiral resolving agents to yield the (2R,3S)- and (2S,3R)-enantiomers with high optical purities of 90-97% after preferential crystallization . Another approach involved the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, yielding optically pure enantiomers after recrystallization . These methods highlight the importance of chiral resolution in obtaining the desired enantiomerically pure compounds.

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the absolute configuration of similar amino acid derivatives. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was confirmed by X-ray analysis of its hydrobromide methyl ester derivative . Although this is not the exact compound , the methodology is relevant for determining the stereochemistry of such amino acids.

Chemical Reactions Analysis

The synthesis of related amino acid derivatives often involves multiple steps, including resolution, protection, and functional group transformations. For example, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid was achieved starting from a dihydroxylation product, followed by a key sulfuryl chloride treatment to prepare a sulfate intermediate . Similarly, a chiral NiII complex was used to synthesize diastereoisomeric complexes, which upon separation and decomposition, yielded optically pure (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be studied using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) was used to analyze the structure and bonding features of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, providing insights into the molecular properties such as dipole moment and hyperpolarizability . Although this compound is not the exact target molecule, the techniques and types of analysis are applicable for studying the physical and chemical properties of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid".

Scientific Research Applications

Optical Resolution and Synthesis

- (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid has been synthesized via optical resolution using various resolving agents, highlighting its significance in stereochemistry and pharmaceutical synthesis (Shiraiwa et al., 2003).

Asymmetric Syntheses Techniques

- This compound has been prepared from enantiopure α-hydroxy-β-amino esters, demonstrating its role in the development of asymmetric synthesis methods, particularly for β-hydroxy-α-amino acids (Davies et al., 2013).

Application in Enzymatic Reactions

- The synthesis of various β-hydroxy-α,α-dialkyl-α-amino acids using threonine aldolases, where (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a key intermediate, illustrates its utility in enzymatic reactions for producing α-quaternary amino acids (Blesl et al., 2018).

In Computational Peptidology

- Computational studies have used variants of this compound to analyze molecular properties and structures in the context of antifungal tripeptides, demonstrating its relevance in computational chemistry and drug design (Flores-Holguín et al., 2019).

Role in Metabolite Analysis

- The compound's role as an intermediate in the biosynthesis of benzoic acid and salicylic acid, fundamental in plant biochemistry, has been explored, revealing its importance in metabolic pathways (Jarvis et al., 2000).

Safety And Hazards

Safety data sheets and experimental studies could provide information on the compound’s potential hazards.

Future Directions

This could involve hypothesizing potential applications for the compound based on its properties and conducting further studies to explore these possibilities.

Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis, you may need to consult with a chemist or a researcher in the field. They would have access to specialized databases and the expertise to interpret the data.

properties

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.